2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
“2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” is a heterocyclic organic compound . It is also known as “2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride” with a CAS Number of 1609409-38-2 . The compound has a molecular weight of 326.68 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12ClN3S.2ClH/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8;;/h1-5H2,(H2,13,14,15);2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Activities : Ashalatha et al. (2007) synthesized various derivatives of 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, including compounds with anti-inflammatory, CNS depressant, and antimicrobial activities. The study highlights the chemical versatility and potential therapeutic applications of these compounds (Ashalatha et al., 2007).
Microwave-Assisted Synthesis : Abdalha et al. (2011) reported the microwave-assisted synthesis of derivatives, including the reaction of 2-Phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one with primary amines. This study demonstrates an efficient and rapid method for synthesizing such derivatives, which could be valuable in medicinal chemistry (Abdalha et al., 2011).
Efficient Synthetic Methods : Ding et al. (2003) developed new synthetic methods for 2-Substituted 5,6,7,8-Tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the flexibility in synthesizing these compounds, which could be useful in drug development and material science (Ding et al., 2003).
Pyrazino and Pyrazinothieno Derivatives Synthesis : Kulik et al. (2007) explored the synthesis of pyrazino[2,1-b]quinazolines and pyrazinothieno[3,2-d]pyrimidines, starting from 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-ones. This research contributes to the understanding of chemical transformations and potential applications of these heterocyclic systems (Kulik et al., 2007).
Rapid Parallel Synthesis : Sun et al. (2005) developed a rapid parallel synthesis method for 2-Dialkylamino-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones. This method is significant for high-throughput synthesis and could find applications in drug discovery and development (Sun et al., 2005).
Pyrimidine Selanyl Derivatives Synthesis : Alshahrani et al. (2018) synthesized a series of 5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives, highlighting the chemical diversity and potential for creating novel compounds with unique properties (Alshahrani et al., 2018).
Crystal and Molecular Structure Analysis : Ziaulla et al. (2012) conducted X-ray characterization of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, providing insights into the structural aspects of these compounds. Such studies are crucial for understanding the physicochemical properties and potential applications in material science (Ziaulla et al., 2012).
Antimicrobial Activity of Substituted Compounds : Mittal et al. (2011) synthesized and evaluated the antibacterial and antifungal activities of substituted 5,6,7,8-tetrahydro Pyrido[4',3':4,5]Thieno[2,3-D]Pyrimidines. This research contributes to the search for new antimicrobial agents (Mittal et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-6-2-3-7-8(4-6)17-12-10(7)11(14)15-9(5-13)16-12/h6H,2-5H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUMGXVSTFXNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine |
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